molecular formula C8H10BrNO B1279496 3-Bromo-6-methoxy-2,4-dimethylpyridine CAS No. 819069-57-3

3-Bromo-6-methoxy-2,4-dimethylpyridine

Cat. No. B1279496
M. Wt: 216.07 g/mol
InChI Key: SZDHVOMPLABLPW-UHFFFAOYSA-N
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Description

The compound 3-Bromo-6-methoxy-2,4-dimethylpyridine is a brominated and methoxylated pyridine derivative. It is structurally related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. For instance, similar compounds have been investigated for their roles as intermediates in the synthesis of receptor antagonists , as well as their incorporation into cyclometalated iridium(III) complexes with interesting photophysical properties .

Synthesis Analysis

The synthesis of related bromo-methoxy-methylpyridine derivatives involves multiple steps, including regioselective methoxylation, bromination, and nucleophilic substitution reactions. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a structurally similar compound, was achieved through a sequence of reactions starting from methyl 2,6-dichloropyridine-3-carboxylate, followed by selective methoxylation, bromination, and amination to yield the final product . These methods highlight the importance of regioselectivity and the use of protective groups in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-methoxy-2,4-dimethylpyridine would be expected to exhibit features common to brominated aromatic compounds, such as intramolecular hydrogen bonding, which can influence the compound's reactivity and physical properties. For instance, intramolecular C–H···Cl hydrogen bonds were observed in the structures of related iridium(III) complexes . Such noncovalent interactions are crucial in determining the molecular conformation and stability of the compound.

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives is significantly influenced by the presence of substituents, which can direct further chemical transformations. For example, the nitration of 3-bromo-5-methoxypyridine-N-oxide resulted in the formation of a 6-nitro derivative, demonstrating the directive influence of substituents on the pyridine ring . Similarly, the presence of a bromo group can affect the rotational barriers in related compounds, as seen in the study of bromine-substituted fluorenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6-methoxy-2,4-dimethylpyridine would be influenced by its functional groups. Brominated aromatic compounds often exhibit unique spectroscopic features due to their heavy atom effect, which can lead to phosphorescence, as observed in cyclometalated iridium(III) complexes . Additionally, the presence of bromine can facilitate nonclassical noncovalent interactions, as seen in the crystal structure of a dibrominated pyridinium salt . The hydrogen bonding capability of the hydroxy group in related compounds, such as 3-bromo-5-hydroxy-2,6-dimethylpyridine, has been studied, revealing strong asymmetric hydrogen bonding that affects the vibrational spectra .

Scientific Research Applications

Antioxidant Properties

  • Synthesis and Antioxidant Activity : The synthesis and study of a series of compounds including 2,4-dimethyl-3-pyridinols and their derivatives, with a focus on their antioxidant properties, have been reported. The study discusses the general synthetic strategy and the reactivity of these compounds toward peroxyl radicals, highlighting their potential as effective antioxidants (Wijtmans et al., 2004).

Synthesis of Derivatives

  • Synthesis of Halogenated Derivatives : Research on the synthesis of various halogenated derivatives, including 3-bromo-5-hydroxy-2,6-dimethylpyridine, provides insights into the structural and spectroscopic aspects of hydrogen bonding in these compounds. The study examines the crystal structures and vibrational features, contributing to a better understanding of hydrogen bonding in halogenated pyridines (Hanuza et al., 1997).

properties

IUPAC Name

3-bromo-6-methoxy-2,4-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-4-7(11-3)10-6(2)8(5)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDHVOMPLABLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459808
Record name 3-Bromo-6-methoxy-2,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methoxy-2,4-dimethylpyridine

CAS RN

819069-57-3
Record name 3-Bromo-6-methoxy-2,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-4,6-dimethylpyridin-2-ol (7 g), methyl iodide (21.6 mL) and silver carbonate (19.1 g) was stirred in a chloroform solvent (140 mL) at room temperature for 36 hours. The reaction mixture was subjected to silica gel pad and eluted with a mixed solvent of (ethyl acetate:n-heptane=2:8). The resulting solution was concentrated under reduced pressure to give the title compound (6.98 g).
Quantity
7 g
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21.6 mL
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reactant
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19.1 g
Type
catalyst
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140 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

3-bromo-6-chloro-2,4-dimethylpyridine obtained in Preparation Example 21 (200 mg) was added to DMF (1 mL). Sodium methoxide (28% solution in methanol, 0.741 mL) was added to the solution, and the mixture was stirred at 60° C. for 15 hours. Water was added to the reaction mixture, followed by extraction with diethyl ether. The organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 0% to 10%) to give the title compound (172 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 21
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0.741 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Wijtmans, DA Pratt, J Brinkhorst… - The Journal of …, 2004 - ACS Publications
The synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols having interesting antioxidant properties is reported. The general synthetic strategy leading to the …
Number of citations: 114 pubs.acs.org

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